molecular formula C46H43N3O8 B12103544 9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate

9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate

Cat. No.: B12103544
M. Wt: 765.8 g/mol
InChI Key: BBHAAXCCBASHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule. This compound is known for its ability to inhibit DNA methyltransferases, enzymes that add methyl groups to DNA. This inhibition can lead to potential anti-metabolic and anti-tumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine typically involves multiple steps. The starting material is often a cytidine derivative, which undergoes protection and deprotection reactions to introduce the desired functional groups. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process would include rigorous quality control measures to ensure that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated product .

Scientific Research Applications

2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression, potentially resulting in anti-metabolic and anti-tumor activities. The molecular targets include the active sites of DNA methyltransferases, and the pathways involved are related to DNA methylation and gene regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-5’-O-DMT-N4-Fmoc-5-methylcytidine is unique due to its specific functional groups, which allow it to inhibit DNA methyltransferases effectively. This makes it a valuable tool in research focused on gene expression and potential anti-tumor therapies .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H43N3O8/c1-29-26-49(44(51)47-43(29)48-45(52)55-27-39-37-15-9-7-13-35(37)36-14-8-10-16-38(36)39)42-25-40(50)41(57-42)28-56-46(30-11-5-4-6-12-30,31-17-21-33(53-2)22-18-31)32-19-23-34(54-3)24-20-32/h4-24,26,39-42,50H,25,27-28H2,1-3H3,(H,47,48,51,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHAAXCCBASHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5CC(C(O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H43N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.